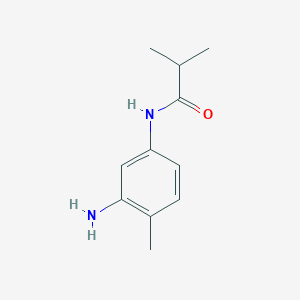

N-(3-amino-4-methylphenyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Amino-4-methylphenyl)-2-methylpropanamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .

Synthesis Analysis

The compound can be synthesized using a continuous flow microreactor system . The synthesis involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products . The established kinetic model can calculate the selectivity and conversion of the acylation reaction . The model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes .Molecular Structure Analysis

The molecular formula of “N-(3-Amino-4-methylphenyl)-2-methylpropanamide” is C10H14N2O . Its average mass is 178.231 Da and its monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Applications De Recherche Scientifique

Medicinal Chemistry

“N-(3-amino-4-methylphenyl)-2-methylpropanamide” serves as a crucial raw material and intermediate in the synthesis of various drug candidates. Its unique chemical structure allows it to be a building block for compounds with potential therapeutic effects .

Kinetics Study in Microflow Systems

This compound has been used in microflow systems to study reaction kinetics. By understanding the reaction rates, selectivity, and conversion of acylation reactions, researchers can optimize manufacturing processes for pharmaceuticals .

Continuous Synthesis Processes

The continuous flow synthesis of “N-(3-amino-4-methylphenyl)-2-methylpropanamide” is an area of interest due to its efficiency and practicality. This method can potentially streamline the production of pharmaceuticals, reducing steps and reagent consumption .

Computational Fluid Dynamics (CFD)

CFD methods utilize “N-(3-amino-4-methylphenyl)-2-methylpropanamide” to simulate flow synthesis. This helps in predicting system performance under various operating parameters, such as temperature and residence time .

Selective Acylation Studies

Selective acylation is a complex process due to the presence of multiple reactive sites. This compound is used to study selective monoacylation, which is crucial for developing specific pharmaceutical agents .

Optimization of Pharmaceutical Synthesis

The compound’s role in the optimization of synthesis routes for pharmaceuticals is significant. It helps in developing more effective and accessible methods for drug production .

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJLEHDUSLUNKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589815 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)-2-methylpropanamide | |

CAS RN |

946690-30-8 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1318561.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)